molecular formula C17H27IN2Si B8320637 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine

3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B8320637
M. Wt: 414.4 g/mol
InChI Key: GLALGEHBRQLJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound. It is characterized by the presence of an iodine atom, a methyl group, and a triisopropylsilanyl group attached to a pyrrolo[2,3-b]pyridine core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine typically involves the iodination of 5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrrolo[2,3-b]pyridine derivative .

Scientific Research Applications

3-Iodo-5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine is not fully understood. its reactivity is primarily due to the presence of the iodine atom and the triisopropylsilanyl group, which can influence the compound’s electronic properties and interactions with other molecules. The molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the triisopropylsilanyl group.

    5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the iodine atom at a different position.

    3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methyl group

Uniqueness

The uniqueness of 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C17H27IN2Si

Molecular Weight

414.4 g/mol

IUPAC Name

(3-iodo-5-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C17H27IN2Si/c1-11(2)21(12(3)4,13(5)6)20-10-16(18)15-8-14(7)9-19-17(15)20/h8-13H,1-7H3

InChI Key

GLALGEHBRQLJKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2I)[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (8, 1.1 g, 3.8 mmol) and 10 mL of dichloromethane were combined in a round bottom flask and stirred for 10 minutes. A slurry of N-iodosuccinimide (1.0 g, 4.6 mmol) in 5 mL of dichloromethane was added and stirred at room temperature overnight. The reaction was quenched with sodium thiosulfate (20 mL, 1M in water) and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and brine, dried with sodium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material was purified by silica gel column chromatography, eluting with ethyl acetate and hexanes. Appropriate fractions were combined and concentrated under vacuum to provide the desired compound as a light yellow oil (9, 1.2 g, 75%). MS (ESI) [M+H+]+=415.08.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
75%

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